molecular formula C14H6N2O6 B085473 1,8-Dinitroanthraquinone CAS No. 129-39-5

1,8-Dinitroanthraquinone

Cat. No.: B085473
CAS No.: 129-39-5
M. Wt: 298.21 g/mol
InChI Key: MBIJFIUDKPXMAV-UHFFFAOYSA-N
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Description

1,8-Dinitroanthraquinone: is an organic compound with the molecular formula C14H6N2O6. It is a derivative of anthraquinone, characterized by the presence of two nitro groups at the 1 and 8 positions on the anthraquinone core. This compound is known for its vibrant yellow color and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Dinitroanthraquinone can be synthesized through the nitration of anthraquinone. The process involves the reaction of anthraquinone with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 1 and 8 positions. The reaction mixture is then cooled, and the product is isolated through filtration and purification steps .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 1,8-Dinitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,8-Dinitroanthraquinone has several applications in scientific research:

Comparison with Similar Compounds

  • 1,5-Dinitroanthraquinone
  • 1,8-Dihydroxy-4,5-dinitroanthraquinone
  • 1,8-Diaminoanthraquinone

Comparison: 1,8-Dinitroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1,5-Dinitroanthraquinone, it has different reactivity and biological activity. The presence of nitro groups at the 1 and 8 positions makes it more effective as an antibacterial agent compared to other derivatives .

Properties

IUPAC Name

1,8-dinitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIJFIUDKPXMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059599
Record name 9,10-Anthracenedione, 1,8-dinitro-
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Molecular Weight

298.21 g/mol
Source PubChem
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CAS No.

129-39-5
Record name 1,8-Dinitro-9,10-anthracenedione
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Record name 1,8-Dinitro-9,10-anthraquinone
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Record name 1,8-Dinitroanthraquinone
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Record name 9,10-Anthracenedione, 1,8-dinitro-
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Record name 1,8-dinitroanthraquinone
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Record name 1,8-DINITRO-9,10-ANTHRAQUINONE
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Synthesis routes and methods I

Procedure details

Calculation: theoretical yield from Σanthraquinone and 1-nitroanthraquinone related to 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone formed (-total 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone -1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone employed).
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Synthesis routes and methods II

Procedure details

The procedure is as described in Example 5, except that the mixed dinitration of anthraquinone is carried out not only with the extract left after stirring of the 1,5-dinitroanthraquinone, but also with the HNO3 -moist filter cake containing 1,5- and 1,8-dinitroanthraquinone obtained in accordance with variant (a) or (b) of Example 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 1,8-dinitroanthraquinone?

A1: this compound serves as a crucial intermediate in synthesizing disperse dyes and pigments. [] These dyes find widespread applications in coloring various materials, including textiles. Additionally, research has explored the potential of this compound in creating lignin-based polymeric materials with enhanced tensile strength, surpassing even polyethylene. []

Q2: How is this compound used in developing sustainable materials?

A3: this compound plays a role in developing lignin-based polymers. Research shows that blending small amounts of this compound (5 wt%) with kraft lignin significantly improves the tensile strength of the resulting material, exceeding that of polyethylene. [] This approach highlights the potential of this compound in creating sustainable and high-performance materials from renewable resources.

Q3: How does the structure of this compound influence its properties?

A4: The presence of two nitro groups at the 1 and 8 positions of the anthraquinone core significantly influences the compound's properties. This structural feature impacts its reactivity, solubility, and ability to form cocrystals with other molecules like pyrene. [] These cocrystals exhibit diverse packing patterns and mechanical properties depending on the stoichiometry of the components, demonstrating the significance of this compound's structure in material science. []

Q4: Can analytical techniques effectively quantify this compound in environmental samples?

A5: Yes, high-performance liquid chromatography (HPLC) methods have been developed and validated to determine the presence of this compound in environmental samples like soil. [] These methods offer high sensitivity and reproducibility, ensuring accurate quantification even at trace levels. [] This capability is crucial for monitoring the potential release and fate of this compound in the environment.

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